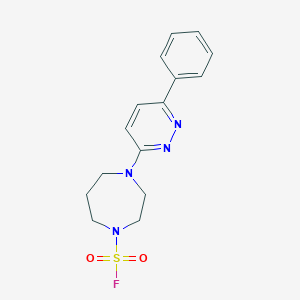
4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a unique combination of a pyridazine ring, a diazepane ring, and a sulfonyl fluoride group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of a phenyl-substituted hydrazine with a suitable dicarbonyl compound to form the pyridazine ring . The diazepane ring is then introduced through a cyclization reaction involving a suitable diamine. Finally, the sulfonyl fluoride group is added using a sulfonylating agent such as sulfonyl chloride in the presence of a fluoride source .
Analyse Des Réactions Chimiques
4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Pyridaben: An acaricide used in agriculture.
Norflurazon: A herbicide used to control weeds.
The uniqueness of this compound lies in its combination of a pyridazine ring with a diazepane ring and a sulfonyl fluoride group, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
4-(6-phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c16-23(21,22)20-10-4-9-19(11-12-20)15-8-7-14(17-18-15)13-5-2-1-3-6-13/h1-3,5-8H,4,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGNVZSCAONDLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)F)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














